(3E)-3-{[(2-chlorobenzyl)amino]methylene}-1-(3-methylbenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide
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Description
(3E)-3-{[(2-chlorobenzyl)amino]methylene}-1-(3-methylbenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide is a useful research compound. Its molecular formula is C24H21ClN2O3S and its molecular weight is 452.95. The purity is usually 95%.
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Scientific Research Applications
Chemical Synthesis and Reactivity
This compound belongs to a class of chemicals that have been extensively explored for their synthetic pathways and reactivity. For example, Knollmüller et al. (1971) investigated the reactivity of 2-aminobenzylamine with sulfamide, leading to derivatives that can undergo dehydrogenation to yield benzothiadiazine dioxides. The study outlined the synthesis of mono- and dialkyl derivatives through reactions with alkyl halides and discussed the formation of bridged derivatives and dimerization products under specific conditions Knollmüller, M. (1971).
Multicomponent Synthesis
Lega et al. (2016) described the synthesis of new 2-amino-3-R-4-aryl-6-ethyl-4,6-dihydropyrano[3,2-c][2,1]benzothiazine 5,5-dioxides through a three-component interaction, showcasing the compound's utility in forming complex molecules with potential biological activity. This study emphasized the versatility of such compounds in organic synthesis, particularly in creating diverse molecular architectures Lega, D., Gorobets, N., Chernykh, V., Shishkina, S., & Shemchuk, L. A. (2016).
Molecular and Electronic Properties
Beytur and Avinca (2021) focused on the molecular, electronic, and nonlinear optical properties of heterocyclic compounds, including those similar to the compound . Their work involved DFT calculations to understand the electronic properties and the potential of these compounds for applications in materials science. This includes insights into ionization potential, electron affinity, and molecular electrostatic potentials Beytur, M., & Avinca, I. (2021).
Properties
IUPAC Name |
(3E)-3-[[(2-chlorophenyl)methylamino]methylidene]-1-[(3-methylphenyl)methyl]-2,2-dioxo-2λ6,1-benzothiazin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21ClN2O3S/c1-17-7-6-8-18(13-17)16-27-22-12-5-3-10-20(22)24(28)23(31(27,29)30)15-26-14-19-9-2-4-11-21(19)25/h2-13,15,26H,14,16H2,1H3/b23-15+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUKXITAFGYYNGM-HZHRSRAPSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2C3=CC=CC=C3C(=O)C(=CNCC4=CC=CC=C4Cl)S2(=O)=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)CN2C3=CC=CC=C3C(=O)/C(=C\NCC4=CC=CC=C4Cl)/S2(=O)=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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